4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,6-dihydropyrrolo[1,2-b]pyrazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2H,3-4H2 |
InChI Key |
ASHUPEMVUMUEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN2C1=CC=N2 |
Origin of Product |
United States |
Contextualization Within Fused Heterocyclic Chemistry and Nitrogen Rich Systems
The 4H-pyrrolo[1,2-b]pyrazol-5(6H)-one core is a prime example of a fused nitrogen-containing heterocycle. nd.edunih.gov Such systems are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional organic materials. rsc.orgresearchgate.net The fusion of the electron-rich pyrrole (B145914) ring with the pyrazole (B372694) ring creates a unique electronic and structural landscape, influencing the molecule's reactivity, stability, and biological activity. ontosight.aiontosight.ai
Nitrogen-rich heterocyclic compounds are a focal point of intense research due to their diverse chemical properties and wide range of applications. nih.govrsc.org The presence of multiple nitrogen atoms in the this compound scaffold imparts specific characteristics, such as the ability to form multiple hydrogen bonds and coordinate with metal ions, which are crucial for biological interactions. acs.org The development of efficient synthetic methodologies to access these complex structures is a significant area of investigation in organic chemistry. nd.edursc.org
Historical Development and Significance of Pyrrolopyrazole Cores in Organic Synthesis
The synthesis of pyrazole (B372694) derivatives dates back to 1883 with Knorr's discovery of their formation from the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.commdpi.com This fundamental reaction laid the groundwork for the synthesis of a vast array of pyrazole-containing compounds. Over the years, numerous synthetic strategies have been developed to construct the pyrazole ring, including reactions involving acetylenic ketones and various cyclization techniques. nih.govmdpi.com
The pyrrolopyrazole core, as a fused system, has been a subject of study for its interesting pharmacological properties. ontosight.ainih.gov The synthesis of functionalized pyrazoles and their subsequent fusion with other heterocyclic rings, like pyrrole (B145914), has been a key focus for medicinal chemists aiming to create novel molecular architectures with enhanced biological activity. researchgate.netmdpi.com The development of methods for the regioselective synthesis of these fused systems remains an active area of research, with techniques like intramolecular nitrile-imine-alkyne 1,3-dipolar cycloaddition proving effective. researchgate.net
Current Research Landscape for 4h Pyrrolo 1,2 B Pyrazol 5 6h One Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-b]pyrazolone System
The fused this compound ring system contains two distinct heterocyclic components that influence its behavior in electrophilic aromatic substitution (EAS). The pyrrole (B145914) ring is an electron-rich π-excessive system, which is highly activated towards electrophilic attack. In contrast, the pyrazolone (B3327878) ring is generally less reactive due to the presence of the electron-withdrawing carbonyl group and the pyridine-like nitrogen atom. The interplay between these two rings dictates the regioselectivity of EAS reactions.
Regioselectivity in Halogenation and Nitration Studies
While specific studies on the halogenation and nitration of the parent this compound are not extensively documented, the regiochemical outcomes can be predicted based on the known reactivity of pyrrole and pyrazole (B372694) systems. Pyrrole undergoes electrophilic substitution preferentially at the C2 and C3 positions due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate). Pyrrole is significantly more reactive than benzene. nih.govnih.gov Conversely, pyrazole is less reactive towards electrophiles and substitution, when it occurs, typically favors the C4 position. stackexchange.com
In the fused pyrrolo[1,2-b]pyrazolone system, the pyrrole moiety is expected to be the primary site of electrophilic attack. The positions corresponding to the original C2 and C3 of a pyrrole ring are the most likely candidates for substitution.
Studies on the nitration of related N-protected heterocycles, such as tetrahydroquinoline, have shown that regioselectivity can be precisely controlled by the choice of protecting groups and nitrating agents, which alters the electronic distribution within the ring system. researchgate.net For instance, nitration of pyrazoles can be achieved using mixtures of nitric and sulfuric acid, often leading to substitution at the C4-position or N-nitration depending on the conditions and substituents present. nih.gov For the pyrrolo[1,2-b]pyrazolone core, nitration would be anticipated to occur on the more activated pyrrole ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4H-Pyrrolo[1,2-b]pyrazolone Core
| Position | Predicted Reactivity | Rationale |
| C2 | High | Highly activated position of the electron-rich pyrrole ring. |
| C3 | High | Activated position of the electron-rich pyrrole ring. |
| C7 | Low | Part of the less reactive pyrazolone ring, adjacent to a carbonyl group. |
Note: The numbering of the pyrrolo[1,2-b]pyrazolone core determines the specific position designations.
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions on the pyrrolo[1,2-b]pyrazolone scaffold are subject to the high reactivity of the pyrrole ring. Standard Friedel-Crafts conditions, which employ strong Lewis acids like aluminum chloride (AlCl₃), often lead to polymerization of pyrrole-containing substrates. stackexchange.com Therefore, milder catalysts are generally required for successful alkylations and acylations.
Intramolecular Friedel-Crafts acylations have been successfully used to construct related fused systems, such as pyrrolo[1,2-b]isoquinolin-10(5H)-ones, indicating the viability of this reaction type on pyrrole-fused scaffolds. rsc.orgamanote.com These reactions often proceed under the influence of polyphosphoric acid (PPA) or other acidic catalysts that are compatible with the sensitive heterocyclic system. researchgate.net Asymmetric Friedel-Crafts alkylations of pyrrole have also been achieved using chiral copper-based catalysts, reacting with electrophiles like nitroalkenes. stackexchange.com This suggests that similar methodologies could be applied to the pyrrolo[1,2-b]pyrazolone system for controlled C-C bond formation.
Direct C-H Functionalization Methodologies
Modern synthetic chemistry increasingly relies on direct C-H functionalization to build molecular complexity efficiently. For pyrazole-containing compounds, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for forming new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org These methods often employ palladium, rhodium, or copper catalysts to activate specific C-H bonds, with regioselectivity controlled by directing groups or the inherent electronic properties of the substrate.
Given the distinct electronic environments of the C-H bonds in the this compound system, it is a promising candidate for selective C-H functionalization. Research on 2-pyridones has demonstrated that site-selectivity in C-H functionalization can be controlled by various factors including the choice of catalyst (radical vs. organometallic) and the presence of directing groups. rsc.org These strategies could be adapted to selectively functionalize either the pyrrole or pyrazolone portion of the molecule.
Nucleophilic Additions and Substitutions Involving the Carbonyl Group and Ring Nitrogens
The presence of a ketone and two distinct nitrogen atoms within the this compound core provides sites for nucleophilic attack and derivatization.
Reactivity of the Ketone Moiety and Related Transformations (e.g., Reductions, Ketal Formations)
The carbonyl group at the C5 position behaves as a typical ketone and is susceptible to nucleophilic addition. researchgate.netamadischem.com This reactivity allows for a range of standard ketone transformations.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4H-pyrrolo[1,2-b]pyrazol-5(6H)-ol, using common hydride reducing agents.
Ketal Formation: The carbonyl group can be protected by forming a ketal (or acetal). This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This protection is crucial for reactions where the ketone might interfere with other desired transformations.
Table 2: Common Transformations of the Carbonyl Group in Pyrrolo[1,2-b]pyrazolone Systems
| Transformation | Reagents | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |
| Ketal Formation | Ethylene glycol, p-toluenesulfonic acid (p-TsOH) | Ketal (Acetal) |
| Grignard Reaction | Alkyl/Aryl magnesium halide (R-MgX) | Tertiary Alcohol |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CR₂) | Alkene |
Alkylation and Acylation of Nitrogen Atoms in the Pyrrolo[1,2-b]pyrazolone Ring
The pyrrolo[1,2-b]pyrazolone scaffold has two nitrogen atoms with different chemical environments: the bridgehead nitrogen (N6) and the pyrazole nitrogen (N1). The bridgehead nitrogen is part of the pyrrole-like ring and is generally less nucleophilic due to steric hindrance and its involvement in the fused ring system.
The pyrazole nitrogen (N1), being part of an amide-like system within the pyrazolone ring, is the more probable site for alkylation and acylation. N-alkylation of heterocyclic compounds like indoles and benzimidazoles is often achieved using an alkyl halide in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate. nih.gov Similar conditions could be applied to the pyrrolo[1,2-b]pyrazolone system. N-acylation can be accomplished using acyl chlorides or anhydrides, sometimes with a base catalyst. Studies on related pyrazolones have shown that N-acylation is a feasible reaction. researchgate.net The regioselectivity between the two nitrogen atoms would likely be influenced by steric factors and the specific reaction conditions employed.
Cycloaddition Reactions of this compound as a Diene or Dienophile
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The pyrrolo[1,2-b]pyrazolone core, containing both electron-rich and electron-deficient moieties, has the potential to participate as either a diene or a dipolarophile in these transformations, leading to complex polycyclic structures.
Diels-Alder Type Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. libretexts.org The diene component must be able to adopt an s-cis conformation, and the reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com
Pyrroles are generally considered poor dienes in Diels-Alder reactions, sometimes favoring Michael addition products instead. researchgate.net However, their reactivity can be modulated. For instance, the Diels-Alder reaction of 2-vinylpyrroles with maleimides can proceed to form octahydropyrrolo[3,4-e]indoles. nih.gov Similarly, 2(1H)-pyridones, which share some structural similarity with the pyrazolone moiety, undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide to yield isoquinuclidine derivatives. nih.gov While specific examples for the this compound system are not extensively documented, the reactivity of related N-heterocycles suggests that under appropriate thermal or high-pressure conditions, it could potentially act as a diene, particularly if the pyrrole ring is suitably activated.
A computational study on the Diels-Alder reaction between 3-(N-benzyl-2-pyrrolyl)acrylates and maleimides highlighted that the reaction proceeds with a high degree of endo-selectivity, which is governed by non-covalent interactions in the transition state. nih.gov
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org This reaction class is highly valuable for synthesizing complex nitrogen-containing scaffolds. The pyrrolo[1,2-b]pyrazolone system can be envisioned as a precursor or participant in such reactions.
For example, new pyrrolo[1,2-b]pyridazines have been synthesized via a 3+2 cycloaddition reaction involving mesoionic oxazolo-pyridazinones (as 1,3-dipoles) and acetylenic dipolarophiles. mdpi.com This reaction proceeds with high regioselectivity, where the ester group of the dipolarophile is found at the 5-position of the resulting pyrrolo[1,2-b]pyridazine (B13699388) ring. mdpi.com Similarly, highly regioselective 1,3-dipolar cycloadditions between nitrilimines and thioaurones have been used to generate novel spiro-2-pyrazolines. mdpi.com
In a related synthetic strategy, functionalized dihydrospiro[indoline-3,2'-pyrroles] are formed through a one-pot 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from isatins and benzylamines) with dimethyl acetylenedicarboxylate. rhhz.net The mechanism is believed to be a concerted process, with the stereochemistry controlled by steric effects. rhhz.net These examples underscore the potential for using the double bonds within the pyrrolo[1,2-b]pyrazolone system as dipolarophiles or for generating related 1,3-dipoles to access diverse spirocyclic and fused heterocyclic structures.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[1,2-b]pyrazolone Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the introduction of a wide array of functional groups onto heterocyclic scaffolds. rsc.org For the this compound system, these reactions are key to creating derivatives with tailored properties. This typically requires initial halogenation of the heterocyclic core to provide a reactive handle for coupling.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is one of the most powerful methods for C-C bond formation due to its mild conditions and the stability of the boron reagents. nih.gov This reaction has been successfully applied to various pyrazole-containing heterocycles.
For instance, an efficient microwave-assisted Suzuki-Miyaura coupling has been developed for 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-ones, allowing for the introduction of various aryl and heteroaryl groups at the C3 position. nih.gov The scope of this methodology was extended to the arylation of related pyrimido[1,2-b]indazol-2-ones. nih.gov Furthermore, protocols for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles and indazoles, have been established, which is significant as the acidic N-H group can often interfere with standard coupling conditions. nih.gov
The table below summarizes the conditions for Suzuki-Miyaura coupling on a related pyrazolo[1,5-a]pyrimidin-5-one system.
Table 1: Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Various Boronic Acids This table is based on data for an analogous pyrazolopyrimidine system and illustrates the potential conditions applicable for a halo-substituted this compound.
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Water | 91 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Water | 94 | nih.gov |
| 3 | Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Water | 82 | nih.gov |
| 4 | Pyridin-3-ylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Water | 78 | nih.gov |
Sonogashira Coupling for Ethynylation
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the premier method for introducing alkyne moieties into heterocyclic systems.
An efficient synthesis of pyrazoles has been developed via a cascade Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones. nih.gov This approach demonstrates the strategic use of the Sonogashira reaction to construct the pyrazole ring itself in a single step. nih.gov In another relevant example, various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones were prepared through a synthetic route that begins with a Sonogashira reaction of 5-bromo-6-chloro-1,3-dimethyluracil with various terminal alkynes. nih.gov This initial ethynylation is a key step, setting the stage for subsequent cyclization reactions. nih.gov These examples show the utility of the Sonogashira coupling for functionalizing halo-substituted pyrazolone precursors.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond. wikipedia.orgorganic-chemistry.org It has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. youtube.comwiley.com
The reaction has been successfully applied to C4-amination of 4-halo-1H-1-tritylpyrazoles. nih.gov Studies have shown that palladium catalysts like Pd(dba)₂ with ligands such as tBuDavePhos can effectively couple various amines, although reactions with primary amines bearing a β-hydrogen can result in lower yields due to competing β-elimination. nih.gov In some cases, copper(I) iodide can be an effective mediator for C-N coupling reactions involving alkylamines with β-hydrogens. nih.gov A domino process combining a Buchwald-Hartwig C-N coupling with a subsequent hydroamination has also been employed to synthesize uracil-based pyrrolopyrimidine derivatives, showcasing an elegant cascade approach to building complex heterocycles. nih.gov
The table below details optimized conditions for the Buchwald-Hartwig coupling of a protected 4-halopyrazole with piperidine, a representative secondary amine.
Table 2: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazole with Piperidine This table is based on data for a functionalized pyrazole and illustrates potential conditions for the amination of a halo-substituted this compound.
| Halogen (X) | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodo (I) | Pd(dba)₂ | tBuXPhos | NaOtBu | Xylene | 160 °C, 10 min (MW) | 91 | nih.gov |
| Bromo (Br) | Pd(dba)₂ | tBuXPhos | NaOtBu | Xylene | 160 °C, 10 min (MW) | 95 | nih.gov |
| Chloro (Cl) | Pd(dba)₂ | tBuXPhos | NaOtBu | Xylene | 160 °C, 10 min (MW) | 50 | nih.gov |
Heck and Stille Coupling Reactions
The functionalization of the this compound core and its derivatives is crucial for creating diverse chemical libraries for various applications. Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for forming carbon-carbon bonds. While literature specifically detailing Heck and Stille reactions on the this compound skeleton is nascent, the reactivity of the broader pyrrolopyrazole and pyrazole systems provides significant insights into potential synthetic strategies. nih.govekb.eg
Palladium-catalyzed cross-coupling is a versatile method for the functionalization of pyrrole-containing systems. nih.gov For instance, the Heck-Mizoroki reaction has been successfully applied to 1-protected-4-iodo-1H-pyrazoles, allowing for the introduction of various alkenyl groups at the C-4 position. researchgate.net These reactions typically employ a palladium catalyst and a suitable ligand, with the choice of protecting group on the pyrazole nitrogen being critical for reaction success. researchgate.net Similarly, palladium(II)-catalyzed C-H activation at the C-3 position of substituted pyrazole rings has been shown to be an effective method for creating aryl- or heteroaryl-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. ekb.eg This direct functionalization approach avoids the need for pre-halogenated substrates, offering a more atom-economical route.
The general conditions for these palladium-catalyzed reactions often involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., P(OEt)₃, biaryl phosphines), a base (e.g., Cs₂CO₃, K₂CO₃), and a suitable solvent (e.g., toluene, DMF). researchgate.netresearchgate.netnih.gov The reaction conditions, particularly the choice of ligand and base, can significantly influence the yield and selectivity of the coupling reaction. researchgate.net The Mizoroki-Heck reaction, in particular, is an attractive method for producing fine chemicals and pharmaceutical precursors. mdpi.com
| Reaction Type | Substrate Example | Catalyst/Ligand | Key Findings | Reference |
| Heck-Mizoroki | 1-protected-4-iodo-1H-pyrazoles | Pd(OAc)₂ / P(OEt)₃ | Afforded 1-protected-4-alkenyl-1H-pyrazoles. The trityl protecting group was found to be suitable. | researchgate.net |
| C-H Activation | Substituted pyrazole ring | Palladium(II) | Convenient for producing arylated or heteroarylated 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. | ekb.eg |
| Suzuki-Miyaura | 6-chloropyrrolo[3,4-c] pyrazole-4,6-(2H,5H)–diones | Pd(PPh₃)₄ | Efficient C-C bond formation at the C-6 position. | researchgate.net |
Synthesis and Diversification of this compound Analogues and Conjugates
The synthesis and diversification of the this compound scaffold are of significant interest for exploring the structure-activity relationships (SAR) of this heterocyclic system. Various synthetic strategies have been developed to generate analogues and conjugates with diverse functionalities.
A common synthetic route involves the microwave-induced intramolecular [3+2] cyclization of 2-alkynyl-5-substituted-tetrazoles, which yields 2-substituted-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. researchgate.net This method has also been extended to construct bicyclic pyrazoles fused to larger six- to eight-membered rings. researchgate.net
Modification of Peripheral Substituents for Structural Diversity
The modification of peripheral substituents on the this compound core is a key strategy for achieving structural diversity and modulating biological activity. Research has shown that introducing different aryl and heteroaryl groups can significantly impact the properties of these compounds. ekb.eg
For example, in a series of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues developed as inhibitors of the TGF-beta type I receptor kinase domain (TβR-I), the nature of the substituent on the dihydropyrrolopyrazole ring influenced selectivity against p38 MAP kinase. Phenyl substituents generally exhibited greater selectivity compared to quinoline-4-yl moieties. This highlights the importance of peripheral substituent modification in fine-tuning the biological profile of the core scaffold.
The introduction of substituents can be achieved through various synthetic methods, including palladium-catalyzed cross-coupling reactions as previously discussed, which allow for the attachment of a wide array of functional groups. ekb.egresearchgate.net
Introduction of Bioisosteric Replacements within the Core Scaffold
Bioisosteric replacement, the substitution of one functional group or moiety with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This concept can be applied to the this compound system by replacing parts of the core scaffold with other heterocyclic systems.
An example of this approach in a related system is the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines as analogues of indolo[2,3-b]quinoxalines. In this case, the indole (B1671886) core is replaced by a thienopyrrole system, demonstrating the principle of scaffold hopping, a type of bioisosteric replacement.
For the this compound scaffold, one could envision replacing the pyrrole ring with other five-membered heterocycles like furan (B31954) or thiophene (B33073), or modifying the pyrazole ring. Such modifications could lead to novel analogues with altered electronic properties and biological activities. The pyrrolo[2,1-f] nih.govtriazine fused heterocycle, for instance, is an integral part of several kinase inhibitors.
Construction of Dimeric and Oligomeric Pyrrolo[1,2-b]pyrazolone Structures
The construction of dimeric and oligomeric structures based on the pyrrolopyrazolone scaffold represents an advanced strategy for exploring new chemical space and biological activities. Bis-heterocyclic compounds, particularly those containing a pyrazole moiety, have been shown to exhibit enhanced biological properties compared to their monomeric counterparts. nih.gov
A common approach to synthesizing such dimeric structures involves the coupling of two pyrazolone units through a linker. For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) can be synthesized through the reaction of a substituted benzaldehyde (B42025) with two equivalents of a pyrazolin-5-one derivative. ekb.eg This creates a dimeric structure where two pyrazole rings are linked by an arylmethylene group.
Another strategy involves the synthesis of bis-pyrazoles through the coupling reaction of a bis(cyanoacetic acid hydrazide) derivative with hydrazonoyl chlorides. nih.gov Symmetrical bis-pyrrolo[2,3-d]pyrimidines and bis-purines have also been synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the utility of click chemistry in constructing such dimeric systems. These synthetic methodologies could be adapted to the this compound scaffold to generate novel dimeric and oligomeric structures.
| Dimer Synthesis Strategy | Starting Materials | Resulting Dimer | Reference |
| Aldehyde-mediated coupling | Substituted benzaldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one | 4,4′-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ol) | |
| Hydrazonoyl chloride coupling | Bis(cyanoacetic acid hydrazide) derivative, Hydrazonoyl chlorides | Bis-pyrazoles | nih.gov |
| Click Chemistry (CuAAC) | Heterocyclic azides, Bis-alkynes | Symmetric bis-heterocycles |
Heterocycle Annulation and Fusion to the Pyrrolo[1,2-b]pyrazolone System
Heterocycle annulation and fusion involve the construction of additional rings onto the existing this compound framework, leading to more complex polycyclic systems. This strategy can significantly alter the planarity, rigidity, and electronic properties of the molecule, potentially leading to new biological activities.
Several examples in related heterocyclic systems demonstrate the feasibility of this approach. For instance, biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones have been synthesized from 4-hydroxyquinolin-2(1H)-ones via a palladium-catalyzed sequential cross-coupling and cyclization process to construct the pyrrole ring. Similarly, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines has been achieved through a sequence of Buchwald-Hartwig cross-coupling and intramolecular oxidative cyclodehydrogenation.
A catalyst-free synthetic route has also been developed for a 1,2,4-triazole-fused N-heterocycle, 6-acylpyrrolo[1,2-a] nih.govtriazolo[5,1-c]pyrazine, through the sequential reaction of a pyrrole-2-carbonitrile (B156044) derivative with DMF-DMA and an acyl hydrazide. Furthermore, new ring systems like pyrido[4',3':4,5]pyrrolo[2,1-d] nih.govekb.egresearchgate.nettetrazine have been synthesized by reacting 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with isocyanates. These examples showcase the diverse methodologies available for fusing additional heterocyclic rings onto a pyrrole or pyrazole core, which could be applied to the this compound system to generate novel, complex heterocyclic structures.
Advanced Spectroscopic and Structural Elucidation of 4h Pyrrolo 1,2 B Pyrazol 5 6h One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For the 4H-pyrrolo[1,2-b]pyrazol-5(6H)-one scaffold, it is instrumental in determining the conformation of the bicyclic system and investigating the potential for tautomerism, a key feature of many heterocyclic compounds.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the complete molecular structure, especially for complex substituted derivatives. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org For a substituted this compound, COSY spectra would reveal correlations between protons on the pyrrolidinone and pyrazole (B372694) rings, confirming the connectivity of the carbon skeleton. For instance, it would show cross-peaks between adjacent methylene (B1212753) protons within the pyrrolidinone ring. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. They are crucial for determining the stereochemistry and conformation of the molecule. For the pyrrolopyrazolone core, NOESY or ROESY could distinguish between different puckering conformations of the five-membered pyrrolidinone ring by showing spatial proximities between specific protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. wikipedia.orgyoutube.com This is the primary method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. youtube.com Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum. wikipedia.org
A hypothetical assignment for a substituted dihydropyrrolo[1,2-b]pyrazole derivative, based on published data for similar structures, illustrates the power of these techniques. researchgate.net
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C3 | - | 151.0 | H4 → C3, H7a → C3 |
| C3a | - | 117.9 | H2 → C3a, H4 → C3a, H7 → C3a |
| C4 | 7.55 | 109.5 | H2 → C4, H7a → C4 |
| C5 (C=O) | - | 170.0 (estimated) | H6 → C5, H4 → C5 |
| C6 | 2.88 | 25.9 | H7 → C6 |
| C7 | 2.72 | 23.3 | H6 → C7, H7a → C7 |
| C7a | - | 146.4 | H2 → C7a, H7 → C7a |
Note: This table is a hypothetical representation based on data for related dihydropyrrolo[1,2-b]pyrazole structures to illustrate the application of NMR techniques. researchgate.net
While solution NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) provides information about the molecule's structure in a solid, crystalline form. This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.
Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), ssNMR can distinguish between polymorphs of this compound. researchgate.net Subtle differences in molecular packing and intermolecular interactions in different crystal forms lead to measurable changes in ¹³C and ¹⁵N chemical shifts. researchgate.net This allows for the identification and characterization of different microcrystalline forms, which is critical in fields like materials science and pharmaceuticals.
Dynamic NMR (DNMR) is used to study chemical processes that occur at rates comparable to the NMR timescale. nih.gov For derivatives of this compound, DNMR can be employed to measure the energy barriers for processes like bond rotation or ring inversion. researchgate.net
For example, if a bulky substituent is present on the pyrazole ring, rotation around the bond connecting it to the ring might be hindered. By acquiring NMR spectra at different temperatures, one can observe the coalescence of signals as the rate of rotation increases. From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated. nih.govresearchgate.net
| Process | Studied System (Example) | Technique | Typical Activation Energy (kcal/mol) |
| Amide Bond Rotation | Isonicotinamide | Dynamic ¹H NMR | 14.1 ± 0.2 nih.gov |
| Aryl-Nitrogen Bond Rotation | γ-Spiroiminolactones | Dynamic ¹H NMR | 23.1 (96.9 kJ/mol) researchgate.net |
Note: This table provides examples of rotational barriers measured in related heterocyclic systems to illustrate the application of DNMR.
X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Molecular Packing
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides exact bond lengths, bond angles, and the absolute configuration of chiral centers. ed.ac.ukchem-soc.si
For a chiral derivative of this compound, XRD analysis of a single crystal can unambiguously determine its R or S configuration. This is achieved through the analysis of anomalous scattering, often quantified by the Flack parameter. chem-soc.si The analysis also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces. nih.gov
The crystal packing of pyrrolopyrazolone derivatives is dictated by a network of intermolecular interactions, primarily hydrogen bonds. mdpi.com The carbonyl oxygen of the pyrazolone (B3327878) ring is a strong hydrogen bond acceptor, while any N-H groups on the pyrazole ring or substituents can act as hydrogen bond donors.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H | C=O | 2.8 - 3.1 | Dictates primary supramolecular synthons |
| Hydrogen Bond | N-H | C≡N | 3.0 - 3.1 | Observed in cyano-substituted analogues mdpi.com |
| Halogen Bond | C-X | N/O | 3.0 - 3.5 | Can influence crystal packing in halogenated derivatives |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to crystal stability through face-to-face or offset stacking |
Note: This table summarizes typical interactions observed in the crystal structures of related heterocyclic compounds. mdpi.commdpi.com
Co-crystallization is a powerful technique used to understand how a molecule binds to a biological target, such as an enzyme or receptor. nih.gov By forming a co-crystal of a this compound derivative with its target protein and solving the structure using XRD, the precise binding mode can be visualized.
This analysis reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Such information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity. The preparation of co-crystals can be achieved through methods like solvent evaporation or solid-state grinding. nih.gov The resulting co-crystal structure provides a detailed snapshot of the molecular recognition event.
Advanced Mass Spectrometry for Reaction Monitoring, Metabolite Identification, and Complex Mixture Analysis
Mass spectrometry (MS) is an indispensable tool in the analysis of pyrrolopyrazolone systems. Its high sensitivity and specificity allow for detailed molecular weight determination and structural characterization, which are crucial for confirming synthesis outcomes and identifying novel derivatives.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation pathways are heavily influenced by the substituents on the heterocyclic core. nih.gov For the parent this compound, fragmentation is expected to initiate at the most labile bonds and proceed through charge-remote or charge-directed processes. mdpi.com Key fragmentation pathways likely involve:
Retro-Diels-Alder (RDA) Reaction: Cleavage of the bicyclic system, which is a common pathway for related heterocyclic structures.
Loss of Small Neutral Molecules: Sequential loss of molecules such as carbon monoxide (CO) from the pyrazolone ring, ethylene (B1197577) (C₂H₄) from the pyrrolidine (B122466) ring, and hydrogen cyanide (HCN).
Ring Opening: Fission of the pyrrolidine or pyrazole ring followed by further fragmentation.
The study of fragmentation patterns in related pyrrole (B145914) derivatives shows that substituents significantly direct the cleavage pathways. nih.gov For instance, aromatic groups can lead to losses of aldehydes, while non-aromatic side chains might result in the loss of alcohols. nih.gov This knowledge is critical for identifying and confirming the structures of novel analogues of this compound.
Table 1: Predicted MS/MS Fragmentation of this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 137.0715 | 109.0760 | CO (28.010) | Bicyclic system without carbonyl |
| 137.0715 | 108.0555 | C₂H₅N (43.042) | Pyrazolone ring with side chain |
| 137.0715 | 81.0449 | C₂H₄O (44.026) + N₂ (28.006) | Pyrrole ring fragment |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of newly synthesized compounds like this compound.
For the target compound, with a molecular formula of C₇H₈N₂O, HRMS can distinguish its exact mass from other potential isobaric (same nominal mass) compounds. The technique analyzes the mass-to-charge ratio (m/z) of the molecular ion and its adducts (e.g., [M+H]⁺, [M+Na]⁺). The observed mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The close agreement between the experimental and theoretical mass confirms the elemental formula. wvu.edu
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₇H₈N₂O | [M+H]⁺ | 137.0715 |
| C₇H₈N₂O | [M+Na]⁺ | 159.0534 |
| C₇H₈N₂O | [M+K]⁺ | 175.0274 |
| C₇H₈N₂O | [2M+H]⁺ | 273.1356 |
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by MS alone. waters.com
For the this compound scaffold, various structural isomers or stereoisomers could be synthesized. These isomers would have identical masses but different three-dimensional structures. In an IMS drift tube, more compact ions will experience fewer collisions with a buffer gas and travel faster than more elongated ions. This difference in drift time translates to a difference in their collision cross-section (CCS), a value that is characteristic of the ion's shape. semanticscholar.org Therefore, IMS-MS can be used to resolve and identify different isomers in a mixture, providing a higher degree of confidence in structural assignments. nih.govsemanticscholar.org
Table 3: Hypothetical Ion Mobility Data for Isomers of Substituted Pyrrolopyrazolones
| Compound | Isomer Type | Predicted Relative Shape | Hypothetical Collision Cross Section (CCS) in N₂ (Ų) |
|---|---|---|---|
| Isomer A | Positional Isomer (e.g., 4-methyl) | Compact | 145.2 |
| Isomer B | Positional Isomer (e.g., 6-methyl) | Elongated | 149.8 |
| Isomer C | Stereoisomer (R-configuration) | Specific Conformation | 147.1 |
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding, which are key structural features of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. youtube.com The resulting spectrum displays absorption bands at frequencies characteristic of specific functional groups. The intensity of an absorption band is related to the change in the dipole moment during the vibration; highly polar bonds produce strong absorptions. libretexts.org
For this compound, the key characteristic absorption bands are expected to be:
C=O Stretch: A strong absorption band arising from the carbonyl group of the pyrazolone ring, typically found in the region of 1650–1750 cm⁻¹. pressbooks.pubmaricopa.edu Conjugation with the pyrazole ring may shift this band to a lower wavenumber (1650–1700 cm⁻¹). libretexts.org
C=N Stretch: The carbon-nitrogen double bond within the pyrazole ring will exhibit a medium-intensity band around 1550–1650 cm⁻¹. pressbooks.pub
C-N Stretch: The carbon-nitrogen single bonds in the bicyclic system will show absorptions in the 1000–1350 cm⁻¹ range.
C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups of the pyrrolidine ring will appear just below 3000 cm⁻¹. pressbooks.pub
The precise positions of these bands can provide information about the electronic environment and molecular structure.
Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850–2960 | Medium-Strong |
| C=O (Amide/Ketone) | Stretching | 1670–1710 | Strong |
| C=N (Pyrazole) | Stretching | 1580–1640 | Medium |
| C-N | Stretching | 1100–1300 | Medium |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. youtube.com It detects vibrations that cause a change in the polarizability of the molecule. youtube.com Non-polar bonds and symmetric vibrations, which are often weak or silent in FT-IR, can produce strong signals in Raman spectra. youtube.com
For this compound, Raman spectroscopy is particularly useful for analyzing:
Ring Vibrations: The breathing modes of the pyrazole and pyrrolidine rings are expected to be Raman active. The formation of the dative bond between the nitrogen atoms in the pyrrolo-pyrazole system can cause significant shifts in the vibrational frequencies of the ring modes, which can be probed by Raman spectroscopy. nih.gov
Skeletal C-C Bonds: The carbon-carbon single bonds that form the backbone of the bicyclic system will show characteristic Raman signals.
Symmetry: For crystalline samples, polarized Raman spectroscopy can provide information about the molecular orientation and crystal symmetry. youtube.com
Because the selection rules for Raman and IR are different, using both techniques provides a more complete picture of the vibrational properties of the molecule. For molecules with a center of inversion, no vibrational modes can be both IR and Raman active (rule of mutual exclusion). youtube.com While this compound lacks an inversion center, some modes may still be preferentially active in one technique over the other.
Table 5: Predicted Raman Shifts for this compound
| Functional Group/Motion | Type of Vibration | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850–2960 | Strong |
| C=O | Stretching | 1670–1710 | Medium-Weak |
| Pyrazole Ring | Ring Breathing/Stretching | 1400–1600 | Strong |
| C-C Skeleton | Stretching | 800–1200 | Strong |
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methyl-4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Pyrrolo[1,2-b]pyrazolone Derivatives
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are instrumental in the stereochemical analysis of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, providing information about the electronic environment of a chromophore and its spatial relationship with chiral centers. VCD, its vibrational counterpart, measures the differential absorption of left and right circularly polarized infrared light, offering a wealth of information about the three-dimensional arrangement of atoms in a molecule.
VCD spectroscopy would complement CD by providing a much higher number of resolved bands, corresponding to the various vibrational modes of the molecule. This detail-rich spectrum acts as a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution.
Chiroptical Properties for Absolute Configuration Determination
The definitive assignment of the absolute configuration of a chiral molecule is a critical aspect of its characterization, particularly in the context of medicinal chemistry where enantiomers can exhibit vastly different biological activities. The combination of experimental CD and VCD spectroscopy with quantum chemical calculations is the gold standard for this purpose.
The general workflow for determining the absolute configuration of a new chiral pyrrolo[1,2-b]pyrazolone derivative would involve:
Synthesis and Isolation of Enantiomers: The first step is the synthesis of the chiral compound and the separation of its enantiomers, typically using chiral chromatography.
Experimental Spectra Acquisition: The CD and VCD spectra of each enantiomer are recorded under controlled conditions (solvent, concentration, temperature).
Computational Modeling: For a chosen enantiomer (e.g., the (R)-configuration), a computational search for the most stable conformers is performed.
Spectral Prediction: For each significant conformer, the theoretical CD and VCD spectra are calculated using time-dependent density functional theory (TD-DFT) for CD and DFT for VCD.
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical spectrum for the chosen enantiomer.
Comparison and Assignment: The theoretical spectrum is then compared to the experimental spectrum. A match between the calculated spectrum for the (R)-configuration and the experimental spectrum of one of the enantiomers allows for the unambiguous assignment of its absolute configuration as (R). The other enantiomer would then be assigned the (S)-configuration.
While no specific data exists for this compound, the following table illustrates the type of data that would be generated in such a study, based on hypothetical results for a chiral derivative.
Table 1: Hypothetical Chiroptical Data for a Chiral this compound Derivative
| Spectroscopic Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Experimental Sign of Cotton Effect/VCD Band | Predicted Sign for (R)-enantiomer |
|---|---|---|---|
| CD | ~220 | + | + |
| CD | ~250 | - | - |
| VCD | ~1700 (C=O stretch) | + | + |
| VCD | ~1600 (C=N stretch) | - | - |
Conformational Analysis of Enantiomerically Pure Pyrrolo[1,2-b]pyrazolones
The biological activity of a molecule is not only dependent on its absolute configuration but also on its conformational flexibility and the preferred shapes it adopts in solution. VCD spectroscopy is particularly powerful for conformational analysis because the vibrational frequencies and intensities are highly sensitive to the dihedral angles and interatomic distances within the molecule.
For an enantiomerically pure pyrrolo[1,2-b]pyrazolone, different conformations can coexist in equilibrium in solution. The experimentally observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing the experimental spectrum with the calculated spectra for various possible low-energy conformers, researchers can determine the relative populations of these conformers.
This analysis can reveal, for instance, the orientation of substituents on the pyrrolo[1,2-b]pyrazolone core, or the puckering of the non-aromatic portion of the pyrrole ring. Such detailed structural insights are invaluable for understanding structure-activity relationships and for the rational design of new, more potent analogues.
Table 2: Hypothetical Conformational Analysis Data for an Enantiomerically Pure Pyrrolo[1,2-b]pyrazolone
| Conformer | Calculated Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K | Key Differentiating VCD Bands (cm⁻¹) |
|---|---|---|---|
| A (Axial substituent) | 0.00 | 75 | 1450 (+), 1320 (-) |
This table illustrates how the relative energies of different conformers can be calculated and their populations estimated, and how specific VCD bands can be used to distinguish between them. The close agreement between the experimental spectrum and a Boltzmann-averaged spectrum calculated from such data would provide strong evidence for the conformational equilibrium in solution.
Computational and Theoretical Investigations of 4h Pyrrolo 1,2 B Pyrazol 5 6h One Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of the pyrrolopyrazolone core.
The 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one structure can exist in several tautomeric forms. The primary forms include the keto form (as named), an enol form (5-hydroxy-4H-pyrrolo[1,2-b]pyrazole), and a CH form. DFT calculations are crucial for determining the relative stability of these tautomers. By computing the total energies, Gibbs free energy differences (ΔG), and enthalpy differences (ΔH) in both the gas phase and in various solvents, the predominant tautomer under specific conditions can be identified. nih.gov
Studies on analogous pyrazolone (B3327878) systems have shown that the keto-enol tautomeric equilibrium is highly sensitive to the molecular environment. nih.gov For instance, spectral data combined with DFT calculations for some pyrazolone derivatives have indicated that while an enol form might be stable in the solid state, the keto form often predominates in solution. nih.gov The stability of these forms is intrinsically linked to the aromaticity of the pyrazole (B372694) ring. The enol form typically benefits from the aromaticity of the pyrazole ring, whereas the keto form disrupts this aromaticity to some extent. DFT calculations can quantify this by analyzing bond lengths and aromaticity indices, predicting that tautomers which preserve the pyrazole ring's aromatic character are generally more favorable.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. libretexts.org Conversely, the LUMO, the orbital most likely to accept electrons, represents the molecule's electrophilicity. libretexts.org
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap generally implies a molecule that is more polarizable and reactive. researchgate.net From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov
Table 1: Representative Global Reactivity Descriptors Calculated from FMO Analysis
| Parameter | Formula | Description |
| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |
DFT methods are widely used to calculate spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. This is particularly valuable for distinguishing between the possible tautomers of this compound.
NMR Spectroscopy: Theoretical calculations can predict 1H and 13C NMR chemical shifts. For example, the presence of a signal for a hydroxyl proton versus an N-H proton or specific shifts for the C5 carbon (carbonyl vs. enolic C-O) can provide definitive evidence for the dominant tautomer in solution. nih.gov
IR Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra. The characteristic stretching frequency of the carbonyl group (C=O) in the keto form (typically ~1700 cm-1) versus the O-H and C=N stretching frequencies in the enol form are key distinguishing features. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption maxima (λmax). Different tautomers exhibit distinct electronic structures and will therefore have different calculated absorption spectra, aiding in their identification.
Table 2: Example of Calculated vs. Experimental Spectroscopic Data for Distinguishing Tautomers
| Spectroscopic Method | Feature | Keto Tautomer | Enol Tautomer |
| IR Spectroscopy | Vibrational Frequency (cm-1) | C=O stretch (~1700) | O-H stretch (~3400), C=N stretch (~1600) |
| 13C NMR | Chemical Shift (ppm) | C=O (~180-200) | C-OH (~150-160) |
| 1H NMR | Chemical Shift (ppm) | N-H (~8-10) | O-H (~5-7) |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For the this compound keto tautomer, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom, making it a prime site for electrophiles and a hydrogen bond acceptor. The nitrogen atoms of the pyrazole ring would also exhibit negative potential. researchgate.net Conversely, the hydrogen atom attached to the nitrogen (N-H) would be a region of positive potential, indicating its susceptibility to deprotonation and its role as a hydrogen bond donor.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent.
The this compound molecule contains a non-aromatic, saturated five-membered ring fused to the pyrazole ring. This ring is not planar and can adopt various conformations (e.g., envelope, twist). MD simulations can be performed to explore the conformational landscape of this ring in different solvents. nih.gov By running simulations for nanoseconds, it is possible to identify the most stable and frequently adopted conformations and the energy barriers between them.
Furthermore, MD simulations are essential for studying solvation effects explicitly. The interaction between the solute and solvent molecules can significantly influence tautomeric equilibrium. By performing MD simulations of each tautomer in a solvent box (e.g., explicit water), one can analyze the surrounding solvent structure using tools like the radial distribution function (RDF). nih.gov These simulations can be combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the free energy of solvation (ΔGsolv) for each tautomer, providing a deeper understanding of how the solvent stabilizes one form over another. nih.gov
Solvent Effects on Molecular Structure, Tautomeric Equilibria, and Reactivity
The chemical environment, particularly the solvent, can profoundly influence the properties of this compound. Computational studies, often employing quantum chemical methods, are instrumental in elucidating these solvent effects. The presence of different tautomeric forms is a key characteristic of pyrazolone systems. For this compound, at least two tautomers can be envisaged: the keto form (this compound) and the enol form (1,4-dihydro-5H-pyrrolo[1,2-b]pyrazol-5-ol).
Theoretical calculations, such as those at the Density Functional Theory (DFT) level, can predict the relative stabilities of these tautomers in various solvents. nih.govrsc.org The choice of solvent can shift the tautomeric equilibrium. For instance, in nonpolar solvents, the keto form might be more stable, whereas polar protic solvents could favor the enol form through hydrogen bonding interactions. mdpi.comresearchgate.net Computational models like the Polarizable Continuum Model (PCM) are often used to simulate the bulk solvent effect. nih.gov
The reactivity of the molecule is also significantly impacted by the solvent. Solvation models can help predict how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction rates and pathways. For instance, a polar solvent might facilitate a reaction that proceeds through a charge-separated transition state.
A hypothetical study on this compound could involve calculating the relative energies of the keto and enol tautomers in solvents of varying polarity, such as cyclohexane (B81311) (nonpolar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic). The results would likely show a trend of increasing stability of the enol form with increasing solvent polarity, as summarized in the hypothetical data table below.
| Solvent | Dielectric Constant | Keto Form Relative Energy (kcal/mol) | Enol Form Relative Energy (kcal/mol) |
| Gas Phase | 1 | 0.0 | +3.5 |
| Cyclohexane | 2.0 | 0.0 | +2.8 |
| Dichloromethane | 8.9 | 0.0 | +1.2 |
| Methanol | 32.7 | 0.0 | -1.5 |
This table presents hypothetical data for illustrative purposes.
Ligand Flexibility Analysis within Binding Sites (for hypothetical target interactions)
When designing potential drug candidates, understanding how a ligand like this compound behaves within the binding site of a biological target is crucial. Ligand flexibility analysis, a computational technique, assesses the conformational changes a molecule can undergo upon binding.
Molecular dynamics (MD) simulations are a powerful tool for this purpose. In a hypothetical scenario where this compound is being investigated as an inhibitor for a protein kinase, an MD simulation would be set up with the ligand docked into the enzyme's active site. The simulation would track the movements of both the ligand and the protein atoms over time, revealing the accessible conformations of the ligand within the binding pocket.
This analysis can identify key dihedral angles that exhibit significant rotational freedom, highlighting the flexible regions of the molecule. The results can inform the design of more rigid analogs that might have improved binding affinity by reducing the entropic penalty upon binding. For example, the pyrrolidine (B122466) ring of the this compound scaffold might exhibit a degree of puckering, and substituents on this ring could influence its preferred conformation.
In Silico Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the intricate details of reaction mechanisms.
For any proposed synthetic route to this compound or its derivatives, computational methods can be used to locate the transition state (TS) structures and calculate the associated energy barriers. rowansci.comyoutube.com This information is invaluable for predicting the feasibility of a reaction and for understanding the factors that control its rate.
For example, a common route to similar heterocyclic systems involves a cyclization reaction. nih.gov A computational study could model this cyclization step, identifying the geometry of the transition state and the activation energy. A high activation energy would suggest that the reaction requires harsh conditions or may not be viable, prompting chemists to explore alternative pathways.
Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. missouri.eduscm.com This computation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. rowansci.com An IRC analysis provides a detailed picture of the reaction mechanism, showing how the geometry of the molecule evolves during the chemical transformation. missouri.eduscm.com This can reveal the presence of any intermediates along the reaction pathway.
Many chemical reactions can potentially yield multiple products. Computational methods can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of the different possible transition states leading to the various products, the most likely outcome can be determined.
For instance, in an electrophilic substitution reaction on the pyrrole (B145914) ring, calculations could predict whether the substitution is more likely to occur at the C6 or C7 position by comparing the activation energies for the two pathways. This predictive power can save significant time and resources in the laboratory.
Molecular Docking and Ligand-Protein Interaction Modeling for Hypothetical Biological Targets
Given the prevalence of pyrazole-containing compounds in drug discovery, this compound is a promising scaffold for the development of new therapeutic agents. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. nih.gov
In a hypothetical scenario, if this compound were to be investigated as an inhibitor of a specific enzyme, molecular docking could be employed to place the molecule into the enzyme's active site. The docking algorithm would generate a series of possible binding poses and score them based on their predicted binding affinity. nih.gov
The results of a docking study can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information can guide the optimization of the lead compound to improve its potency and selectivity. For example, the docking results might suggest that adding a hydrogen bond donor at a specific position on the pyrrolopyrazolone ring would enhance binding to the target protein. nih.govnih.gov
A hypothetical docking study of a derivative of this compound into the ATP-binding site of a protein kinase could yield the following interaction profile:
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Pyrazole N-H | Glu91 (backbone C=O) | Hydrogen Bond | 2.8 |
| Phenyl substituent | Phe168 | Pi-Stacking | 4.5 |
| Pyrrolidinone C=O | Lys46 (side chain NH3+) | Hydrogen Bond | 3.0 |
This table presents hypothetical data for illustrative purposes.
Such detailed interaction models are fundamental to modern structure-based drug design efforts.
Prediction of Binding Modes and Affinities with Modeled Receptor Structures
A critical aspect of computational drug design is the accurate prediction of how a ligand, such as a this compound derivative, will bind to its protein target. This understanding of the binding mode and the estimation of binding affinity are crucial for guiding the optimization of lead compounds. Molecular docking and X-ray crystallography are powerful techniques employed for this purpose.
In a notable study, a series of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues were investigated as inhibitors of the transforming growth factor-beta type I receptor kinase domain (TβR-I). nih.gov This work provided significant insights into the binding interactions of this scaffold. Through co-crystallization and X-ray analysis, the binding modes of two potent inhibitors from this series were elucidated, revealing key interactions within the ATP-binding site of the TβR-I kinase domain. nih.gov
These studies demonstrated that the pyrrolopyrazole core serves as a versatile scaffold for establishing crucial hydrogen bonds and hydrophobic interactions with the receptor. The specific substitution patterns on the pyrrolopyrazole ring were found to significantly influence the binding affinity and selectivity against other kinases, such as the p38 MAP kinase. nih.gov For instance, phenyl substituents tended to confer greater selectivity against p38 MAPK compared to quinoline-4-yl moieties. nih.gov
The detailed atomic-level information obtained from such co-crystal structures is invaluable for the rational design of new derivatives with improved affinity and selectivity. The observed binding modes can be used to build and refine computational models of the receptor, which can then be used for the virtual screening of larger compound libraries.
Virtual Screening of Pyrrolo[1,2-b]pyrazolone Libraries against Protein Databases
Virtual screening is a computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the pyrrolo[1,2-b]pyrazolone scaffold, virtual screening can be employed to explore its potential against a wide range of protein targets.
In a representative virtual screening workflow, a library of pyrrolo[1,2-b]pyrazolone derivatives would be docked into the binding site of a target protein. The binding of each compound is then scored based on a variety of factors, including the predicted binding energy and the complementarity of the ligand's shape and chemical features to the binding pocket.
While specific studies on the virtual screening of libraries composed exclusively of this compound derivatives are not extensively documented in publicly available literature, the principles have been successfully applied to structurally related pyrazolone and pyrrole-containing heterocyclic systems. For example, a study on a pyrrolo[1,2-a]quinazoline derivative, a structurally related fused heterocyclic system, utilized virtual screening of a large dataset of natural products to identify a potential inhibitor of DNA gyrase B of Mycobacterium tuberculosis. nih.govarkat-usa.org This highlights the power of virtual screening in identifying novel bioactive scaffolds.
The process typically involves several steps, from library preparation and receptor grid generation to docking and post-docking analysis. The top-ranked compounds from the virtual screen are then selected for experimental validation to confirm their biological activity.
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies Based on Pyrrolo[1,2-b]pyrazolone Scaffolds
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are two other powerful computational tools used to understand the relationship between the chemical structure of a molecule and its biological activity.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. These models can be generated based on the structures of known active ligands or from the ligand-receptor complex itself.
For the pyrrolo[1,2-b]pyrazolone scaffold, a pharmacophore model would define the key spatial arrangement of functional groups necessary for binding to a particular receptor. While specific pharmacophore models for this compound are not widely published, studies on related pyrazolone derivatives have demonstrated the utility of this approach. For instance, pharmacophore-based virtual screening has been successfully used to identify novel pyrazolone-derived inhibitors of Janus kinases (JAKs). nih.govmdpi.com The pharmacophore models in these studies typically included features such as hydrogen bond donors and acceptors, and hydrophobic centers, which were crucial for the observed inhibitory activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.
QSAR studies on pyrazolone derivatives have been conducted to correlate their antimicrobial activities with various molecular descriptors. mdpi.comresearchgate.net These studies typically involve the calculation of a wide range of descriptors, including electronic, steric, and hydrophobic parameters, for a series of compounds with known biological activities. Statistical methods are then used to build a model that can predict the activity of new compounds based on their calculated descriptors.
Preclinical Mechanistic Investigations of 4h Pyrrolo 1,2 B Pyrazol 5 6h One Biological Interactions in Vitro and Cell Based Models
Enzyme Activity Modulation by 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one Derivatives
Derivatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold have been identified as potent modulators of specific enzyme activities. Research has centered on their role as kinase inhibitors, a class of molecules that can interfere with the signaling pathways that are often dysregulated in various diseases.
Studies on derivatives of the related pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have identified them as non-covalent inhibitors. nih.gov This mechanism implies that the compounds bind to the enzyme target reversibly, without forming a permanent chemical bond. For the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole series, investigations have focused on their inhibitory effects on kinase domains, suggesting a mechanism that interferes with the enzyme's catalytic function. nih.gov The primary mode of action for many kinase inhibitors based on similar pyrazole (B372694) scaffolds involves competing with adenosine (B11128) triphosphate (ATP) for binding to the enzyme's active site. nih.gov The inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce an enzyme's activity by half, is a key parameter determined in these studies.
Cell-free enzyme assays have been instrumental in identifying the specific molecular targets of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues. A significant target identified for this class of compounds is the transforming growth factor-beta type I receptor (TβR-I) kinase domain. nih.gov TβR-I is a serine-threonine kinase that plays a critical role in cellular signaling.
Furthermore, the selectivity of these compounds is a crucial aspect of their preclinical profile. Assays are often conducted against a panel of related kinases to determine the inhibitor's specificity. For instance, the activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives against TβR-I has been compared to their activity against p38 mitogen-activated protein kinase (p38 MAPK) to assess their selectivity profile. nih.gov Research on related pyrrolo-fused heterocyclic structures has also identified Bruton's tyrosine kinase (BTK) as a specific target, with some derivatives showing high potency in cell-free assays. nih.gov
| Compound Scaffold | Enzyme Target | Observed Activity | Source |
|---|---|---|---|
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | TGF-beta type I receptor (TβR-I) kinase domain | Inhibition in enzyme and cell-based assays | nih.gov |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | p38 MAP kinase (p38 MAPK) | Used as a selectivity screen; inhibition varies with substituents | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Bruton's tyrosine kinase (BTK) | Potent non-covalent inhibition with IC50 values in the nanomolar range (e.g., 7.41 nM) | nih.gov |
While direct studies on allosteric modulation by this compound are not extensively documented, research on structurally related pyrazole-based compounds provides significant insights into this potential mechanism. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity.
For example, derivatives based on a pyrazolo[1,5-a]pyrazin-4-one core have been identified as potent positive allosteric modulators (PAMs) of the GluN2A-containing N-methyl-D-aspartate (NMDA) receptor. nih.gov Similarly, pyrazol-4-yl-pyridine derivatives have been developed as PAMs for the muscarinic acetylcholine (B1216132) receptor M4. nih.gov These findings demonstrate that the broader pyrazole chemical class is capable of allosteric modulation, suggesting that derivatives of this compound could potentially be designed to function through similar allosteric mechanisms on various enzyme or receptor targets. nih.govnih.gov
Receptor Binding and Activation Profiling in Cell-Free and Cell-Based Assays
Understanding how these compounds interact with cellular receptors is fundamental to characterizing their biological effects. Both cell-free and cell-based assays are employed to profile these interactions.
The primary receptor interactions identified for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives are with receptor tyrosine kinases, specifically the TGF-beta type I receptor. nih.gov These receptors have an extracellular ligand-binding domain and an intracellular kinase domain. The compounds inhibit the kinase domain, thereby blocking the signal transduction cascade initiated by the receptor's natural ligand. nih.gov
Studies on related pyrazole scaffolds have shown interactions with other major receptor classes:
Ion Channels: Pyrazolo[1,5-a]pyrazin-4-ones act as positive allosteric modulators of NMDA receptors, which are ligand-gated ion channels crucial for synaptic plasticity. nih.gov
G-Protein Coupled Receptors (GPCRs): Pyrazol-4-yl-pyridine derivatives have been shown to be selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor, a class A GPCR. nih.gov These compounds were found to enhance the binding affinity of the natural ligand, acetylcholine. nih.gov
| Compound Scaffold | Receptor Target | Receptor Class | Type of Interaction | Source |
|---|---|---|---|---|
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | TGF-beta type I Receptor (TβR-I) | Receptor Tyrosine Kinase | Inhibitor of the intracellular kinase domain | nih.gov |
| Pyrazolo[1,5-a]pyrazin-4-one | NMDA Receptor (GluN2A subunit) | Ligand-gated Ion Channel | Positive Allosteric Modulator (PAM) | nih.gov |
| Pyrazol-4-yl-pyridine | Muscarinic Acetylcholine Receptor M4 | G-Protein Coupled Receptor (GPCR) | Positive Allosteric Modulator (PAM) | nih.gov |
To validate the findings from cell-free assays and understand a compound's effect in a more physiologically relevant environment, studies are conducted in immortalized cell lines. nih.gov These cell-based assays can confirm that a compound engages with its intended receptor target within a living cell and can measure the downstream consequences of this interaction.
Advanced methods, such as barcoded profiling assays, allow for the simultaneous assessment of a compound's activity on multiple receptors and their associated signaling pathways within the same well. nih.govnih.gov While not yet applied specifically to this compound, these techniques represent the state-of-the-art for profiling receptor antagonists. nih.gov They can monitor receptor activity directly at the cell membrane and simultaneously measure responses in key cellular pathways, providing a comprehensive picture of a compound's on-target and potential off-target effects in living cells. nih.govnih.gov The use of such cell-based platforms is a critical step in validating the mechanism of action for novel compounds like the this compound derivatives. nih.gov
Signal Transduction Pathway Activation/Inhibition Profiling
While direct and specific signal transduction profiling data for this compound is not available in the public domain, research on structurally related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues has identified them as inhibitors of the TGF-β type I receptor kinase domain (TβR-I). nih.gov These studies indicate a potential for compounds with this core structure to interfere with the TGF-β signaling cascade. The selectivity of these analogues against other kinases, such as p38 MAP kinase, has been shown to be dependent on the specific substitutions on the pyrrolopyrazole ring. nih.gov A comprehensive analysis of this compound would require screening against a panel of kinases to determine its specific inhibitory profile and potential off-target effects.
Cellular Pathway Modulation and Signal Transduction Studies In Vitro
Detailed investigations into the modulation of cellular pathways by this compound are not currently present in the available scientific literature. The following subsections outline the necessary studies to elucidate its cellular mechanism of action.
Investigation of Cell Cycle Regulation and Checkpoint Activation in Immortalized Cell Lines
There is no published data on the effects of this compound on cell cycle progression in immortalized cell lines. To address this, studies utilizing flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound would be necessary.
Apoptosis Induction, Necrosis, and Autophagy Pathway Modulation in Cell Culture
The ability of this compound to induce programmed cell death (apoptosis), necrosis, or modulate autophagy in cell culture has not been documented. Standard assays such as Annexin V/propidium iodide staining to detect apoptosis, and analysis of autophagy markers like LC3 conversion, would be required to understand its impact on cell fate.
Gene Expression and Protein Level Alterations in Cellular Models (e.g., Western Blot, qPCR, RNA-Seq)
Comprehensive data on gene and protein expression changes induced by this compound are not available. Techniques such as quantitative PCR (qPCR) and Western blotting would be needed to examine the expression of specific genes and proteins involved in relevant signaling pathways. For a broader, unbiased view, RNA-Sequencing (RNA-Seq) could be employed to profile the entire transcriptome of treated cells.
Modulation of Cellular Proliferation and Differentiation Pathways
Specific studies on the modulation of cellular proliferation and differentiation pathways by this compound are absent from the literature. Research in this area would involve assays to measure cell proliferation rates and the expression of markers associated with cellular differentiation.
Investigations into Anti-Proliferative Mechanisms in Specific Cancer Cell Lines (In Vitro)
While the anti-proliferative activities of various pyrazole derivatives have been reported, specific data for this compound in cancer cell lines is not available. To ascertain its potential as an anti-cancer agent, its anti-proliferative effects would need to be tested against a panel of cancer cell lines. Mechanistic studies would then be required to understand how it inhibits the growth of these cells.
Identification of Specific Cellular Targets (e.g., kinases, tubulin, DNA topoisomerases)
To understand the mechanism of action of this compound, the first step would be to identify its specific molecular targets within the cell. Kinases are a common target for small molecule inhibitors, and given the activity of other pyrrolopyrazole derivatives, screening against a panel of kinases would be a logical starting point. For instance, related compounds, specifically 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues, have been investigated as inhibitors of the Transforming Growth Factor-beta Type I (TGF-βRI) receptor kinase domain. These studies also explored selectivity against other kinases like p38 MAP kinase. Therefore, it would be crucial to determine if this compound exhibits similar inhibitory activity against these or other kinases.
Beyond kinases, other key cellular components that could be investigated as potential targets include tubulin, which is essential for microtubule formation and cell division, and DNA topoisomerases, which are critical for DNA replication and repair. Experiments such as in vitro polymerization assays for tubulin and relaxation or cleavage assays for topoisomerases would be necessary to assess any direct interaction.
Cell Viability and Growth Inhibition Assays (e.g., MTT, MTS, colony formation, IC50 determination)
Evaluating the effect of this compound on cancer cell lines is a fundamental step in preclinical assessment. A variety of assays are available to measure cell viability and growth inhibition. Commonly used methods include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays, which measure metabolic activity as an indicator of cell viability.
To provide a comprehensive picture, these short-term viability assays should be complemented by long-term colony formation assays. This type of assay assesses the ability of single cells to proliferate and form colonies over a longer period, providing insights into the cytostatic or cytotoxic nature of the compound.
A critical piece of data from these experiments is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process or response by 50% and is a standard measure of a compound's potency. The IC50 values would need to be determined in a panel of diverse cancer cell lines to understand the spectrum of activity.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
This table illustrates the type of data that would be generated from cell viability assays. Currently, no such data is publicly available for this compound.
Multi-Omics Profiling of Cellular Responses (e.g., proteomics, metabolomics in treated cells)
To gain a deeper, unbiased understanding of the cellular response to this compound, multi-omics approaches are invaluable. These technologies allow for the large-scale analysis of different types of biological molecules.
Proteomics: By analyzing the entire protein content of cells treated with the compound, researchers can identify changes in protein expression and post-translational modifications. This can reveal which cellular pathways are perturbed by the compound, providing clues to its mechanism of action and potential off-target effects.
Metabolomics: This approach focuses on the comprehensive analysis of metabolites in a biological sample. Treatment with this compound could lead to significant changes in cellular metabolism, which could be detected through metabolomic profiling. This would be particularly relevant if the compound targets metabolic enzymes.
The integration of proteomics and metabolomics data can provide a holistic view of the cellular response and help to formulate more precise hypotheses about the compound's biological function.
Antimicrobial Target Identification Studies (In Vitro)
Given that many heterocyclic compounds exhibit antimicrobial properties, it would be pertinent to investigate the potential of this compound as an antimicrobial agent.
Inhibition of Bacterial/Fungal Enzymes or Cell Wall Synthesis (molecular level)
Initial screening would involve testing the compound against a panel of clinically relevant bacteria and fungi. If antimicrobial activity is observed, the next step would be to identify the molecular target. This could involve assays to measure the inhibition of specific microbial enzymes that are essential for survival, such as those involved in DNA replication (e.g., DNA gyrase) or folic acid synthesis (e.g., dihydrofolate reductase). Another key area of investigation would be the potential for inhibition of cell wall synthesis, a common target for antibiotics.
Modulation of Microbial Biofilm Formation and Quorum Sensing Mechanisms in Culture
Many microbial infections are associated with the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Therefore, assessing the ability of this compound to inhibit biofilm formation or to disrupt existing biofilms would be of significant interest.
Furthermore, the formation of biofilms and the expression of virulence factors in many bacteria are regulated by a cell-to-cell communication system known as quorum sensing. Investigating whether this compound can interfere with quorum sensing signaling pathways would be a promising avenue for identifying novel anti-virulence strategies.
Protein-Ligand Interaction Studies Using Biophysical Techniques (In Vitro)
Once a potential protein target for this compound has been identified, it is essential to characterize the direct physical interaction between the compound (ligand) and the protein. Several biophysical techniques can be employed for this purpose:
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics (on- and off-rates) of the interaction in real-time.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the binding site, revealing the precise molecular interactions that govern binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on the binding interface and any conformational changes that occur upon binding.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (enthalpy, entropy)
There is no publicly available scientific literature detailing the use of Isothermal Titration Calorimetry to determine the binding thermodynamics (enthalpy and entropy) of this compound with any biological target.
Surface Plasmon Resonance (SPR) for Binding Kinetics (association, dissociation rates)
No specific data from Surface Plasmon Resonance studies characterizing the association or dissociation rates of this compound with protein targets has been found in published research.
Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interaction Mapping and Conformational Changes
While NMR is a powerful tool for elucidating ligand-protein interactions, there are no available NMR studies that map the interaction of this compound with a biological macromolecule or describe any resulting conformational changes.
MicroScale Thermophoresis (MST) and Fluorescence-Based Assays
Detailed investigations using MicroScale Thermophoresis or other fluorescence-based assays to quantify the binding affinity of this compound to specific biological targets are not present in the accessible scientific literature.
Emerging Applications and Chemical Biology Probes Based on 4h Pyrrolo 1,2 B Pyrazol 5 6h One
Development of Fluorescent Probes and Imaging Agents
The inherent structural features of the 4H-pyrrolo[1,2-b]pyrazol-5(6H)-one system provide a promising foundation for the design of new fluorescent dyes. Researchers have begun to explore the modification of this scaffold to create probes with tunable optical properties for various bio-imaging applications.
Optical Properties and Photophysical Characterization
The development of fluorescent probes based on the this compound core is an emerging area of research. While extensive data tables on quantum yields and Stokes shifts for a wide range of derivatives are not yet available in the public domain, preliminary studies on related pyrazole-containing fluorophores suggest that this class of compounds holds significant potential. For instance, the modification of the pyrazole (B372694) ring system has been shown to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for developing environmentally sensitive (solvatochromic) and "turn-on" fluorescent probes. The rigid, bicyclic nature of the this compound scaffold is anticipated to contribute to higher fluorescence quantum yields by reducing non-radiative decay pathways.
Future research will likely focus on the systematic investigation of how substituent effects on the pyrrolopyrazolone core impact key photophysical parameters. The strategic placement of electron-donating and electron-withdrawing groups is a common and effective strategy to modulate the absorption and emission wavelengths, as well as the Stokes shift, which is the difference between the maximum absorption and emission wavelengths. A larger Stokes shift is generally desirable for fluorescent probes to minimize self-quenching and reduce background interference in imaging applications.
Table 1: Hypothetical Photophysical Data for Functionalized this compound Derivatives
| Compound ID | Substituent at C2 | Substituent at C7 | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| PPZ-H | H | H | 350 | 420 | 70 | 0.25 |
| PPZ-NMe2 | -N(CH₃)₂ | H | 410 | 500 | 90 | 0.60 |
| PPZ-NO2 | H | -NO₂ | 380 | 480 | 100 | 0.15 |
| PPZ-CN | -CN | H | 365 | 450 | 85 | 0.35 |
Note: The data in this table is illustrative and based on general principles of fluorophore design. Specific experimental data for these exact derivatives is not currently available in published literature.
Application in Cell Imaging and Live-Cell Tracking of Cellular Components
The potential for this compound derivatives in cellular imaging is a key area of interest. For a fluorescent probe to be effective in live-cell imaging, it must exhibit several key properties, including good cell permeability, low cytotoxicity, and specific localization to the organelle or biomolecule of interest. The pyrrolopyrazolone scaffold can be functionalized with various targeting moieties to direct the probe to specific cellular compartments such as the mitochondria, nucleus, or endoplasmic reticulum.
For example, the incorporation of a lipophilic cationic group, such as a triphenylphosphonium moiety, could facilitate the accumulation of the probe in the mitochondria due to the mitochondrial membrane potential. Similarly, the attachment of specific peptides or small molecules could enable the tracking of particular proteins or enzymes within the cell. While specific examples of this compound derivatives used for live-cell tracking are still under investigation, the modular nature of this scaffold makes it an exciting candidate for the development of the next generation of cellular imaging agents.
Fluorescent Tagging and Biosensing Applications
Beyond cellular imaging, this compound derivatives have the potential to be developed into highly sensitive and selective biosensors. By incorporating a recognition element for a specific analyte, such as a metal ion, a reactive oxygen species (ROS), or a particular enzyme, the fluorescence output of the pyrrolopyrazolone core can be modulated in response to the analyte's concentration.
This "turn-on" or "turn-off" fluorescence response can be achieved through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced chemical reactions that alter the electronic structure of the fluorophore. For instance, a pyrrolopyrazolone derivative equipped with a chelating group could exhibit quenched fluorescence in the absence of a specific metal ion. Upon binding to the target ion, the PET process could be inhibited, leading to a significant increase in fluorescence intensity. The development of such biosensors based on the this compound scaffold is a promising avenue for future research with potential applications in diagnostics and environmental monitoring.
Use as Ligands in Asymmetric Catalysis
The rigid, chiral environment that can be created around the this compound core makes it an intriguing scaffold for the development of new ligands for asymmetric catalysis. The ability to introduce stereocenters and control the spatial arrangement of coordinating atoms is crucial for achieving high levels of enantioselectivity in chemical reactions.
Chiral Pyrrolo[1,2-b]pyrazolone Ligands in Metal-Catalyzed Asymmetric Reactions
The synthesis of chiral, non-racemic this compound derivatives can provide access to a new class of ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the pyrazolone (B3327878) ring can act as coordination sites for a variety of metal centers, including palladium, rhodium, copper, and iridium.
By introducing chiral substituents on the pyrrolidine (B122466) or pyrazole ring, a well-defined chiral pocket can be created around the metal center. This chiral environment can effectively control the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. While specific examples of the successful application of this compound-based ligands in metal-catalyzed asymmetric reactions are yet to be widely reported, the structural analogy to other successful bicyclic ligands suggests a high potential for this scaffold in reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation.
Table 2: Potential Asymmetric Reactions for Chiral Pyrrolo[1,2-b]pyrazolone-Metal Complexes
| Reaction Type | Metal Catalyst | Potential Substrate | Expected Chiral Product |
| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |
| Asymmetric Allylic Alkylation | Palladium | Allylic acetates, carbonates | Chiral allylic compounds |
| Asymmetric Cyclopropanation | Copper, Rhodium | Alkenes, diazo compounds | Chiral cyclopropanes |
| Asymmetric Diels-Alder | Copper, Lewis Acids | Dienes, dienophiles | Chiral cyclohexenes |
Organocatalytic Applications of Pyrrolo[1,2-b]pyrazolone Derivatives
In addition to their use as ligands in metal catalysis, derivatives of this compound also hold promise as organocatalysts. The pyrrolidine moiety within the scaffold is a common structural motif in many successful proline-based organocatalysts. The acidity of the proton at the C6 position, adjacent to the carbonyl group, can be tuned by substituents on the ring system, allowing for the development of both Brønsted acid and Brønsted base catalysts.
Furthermore, the pyrrolidine nitrogen can participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. The rigid bicyclic structure of the this compound system could offer enhanced stereocontrol compared to more flexible acyclic or monocyclic organocatalysts. The development of chiral pyrrolopyrazolone derivatives as organocatalysts for reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions represents a fertile ground for future investigation.
Materials Science Applications
The unique electronic and structural characteristics of fused nitrogen-heterocycles like the pyrrolo[1,2-b]pyrazole core suggest a range of potential applications in advanced materials. Research into analogous compounds provides a roadmap for harnessing these properties.
Incorporation into Polymers and Supramolecular Assemblies for Functional Materials
Direct studies on the polymerization of this compound are not yet prominent in the literature. However, the synthesis of functional polymers from structurally similar heterocyclic ketones has been successfully demonstrated. For instance, research on a (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one monomer, which shares a similar bicyclic ketone core, has led to the development of novel conducting polymers. researchgate.net Polymerization of this monomer with a thiophene (B33073) comonomer resulted in a polymer (P1) with broad absorption in the UV-visible region, indicating its potential for electronic applications. researchgate.net This work suggests that the this compound scaffold could similarly serve as a valuable building block for new functional polymers, although specific methodologies and the properties of the resulting materials remain to be investigated.
Optoelectronic Properties in Organic Electronics and Light-Emitting Devices
The field of organic electronics actively seeks novel molecular structures with tunable photophysical properties. While the optoelectronic characteristics of this compound itself have not been detailed, extensive research into related pyrrole- and pyrazole-containing systems highlights the potential of this class of compounds.
Derivatives of dithieno[3,2-b:2',3'-d]pyrrole (DTP), another fused N-heterocycle, have been synthesized and electropolymerized to create materials with interesting electrochromic properties. researchgate.net For example, the polymer P(DTP-Ph-Pyr) exhibits a reversible color change from orange in its neutral state to blue in its oxidized state, with a high optical contrast of 52.5% at 950 nm. researchgate.net Furthermore, ladder-type pyrrolo[3,2-b]pyrroles have been developed that show strong absorption and efficient fluorescence in the orange to deep-red region of the spectrum, with some derivatives achieving fluorescence quantum yields as high as 0.90. rsc.org These findings underscore the potential for developing novel dyes, organic light-emitting diode (OLED) components, and electrochromic devices based on the broader family of fused pyrrole (B145914) heterocycles.
Table 1: Photophysical and Electrochemical Properties of Analogous Heterocyclic Compounds
| Compound/Polymer Class | Absorption Max (λ_max) | Emission Max (λ_em) | Optical Band Gap (eV) | Key Feature |
|---|---|---|---|---|
| Poly(dithieno[3,2-b:2',3'-d]pyrrole) Derivative researchgate.net | ~460 nm | - | 2.03 | Electrochromic (Orange to Blue) |
| Ladder-type Pyrrolo[3,2-b]pyrroles rsc.org | 500-600 nm | 520-670 nm | - | High Fluorescence Quantum Yield (up to 0.90) |
This table presents data for structurally related compounds to indicate the potential of the this compound scaffold, for which specific data is not currently available.
Development of Sensors and Responsive Materials
The pyrrole and pyrazole moieties are known to be effective platforms for the development of sensors and other responsive materials. Pyrrole derivatives have been successfully employed in the construction of gas sensors, while certain pyrazole compounds have been investigated as corrosion inhibitors for carbon steel in acidic environments. nih.govmdpi.com The mechanism of action for corrosion inhibition involves the adsorption of the pyrazole derivatives onto the metal surface, forming a protective layer that impedes the corrosion process. nih.gov Although these applications have not been specifically reported for this compound, its fused heterocyclic structure presents an interesting scaffold for designing new chemosensors or responsive materials where the electronic properties could be modulated by external stimuli.
Agricultural and Environmental Applications (Mechanistic Focus)
The pyrazole ring is a key structural feature in numerous commercial pesticides. Understanding the molecular mechanisms of action and the environmental fate of such compounds is crucial for developing safer and more effective agricultural chemicals.
Herbicidal or Insecticidal Target Identification at the Molecular Level
While no herbicidal or insecticidal activity has been documented specifically for this compound, the pyrazole scaffold is central to potent agrochemicals. A prominent example is the phenylpyrazole class of insecticides, which includes fipronil. The molecular target for these compounds is the γ-aminobutyric acid (GABA) receptor in the insect nervous system. More recently, novel benzo researchgate.netnih.govimidazo[1,2-b]pyrazole derivatives have been designed that also target the GABA receptor, binding via hydrogen bonds to key amino acid residues like 6'Thr. nih.gov
In the realm of herbicides, a novel mechanism of action has been identified involving the disruption of pyrimidine (B1678525) biosynthesis. nih.gov An aryl pyrrolidinone anilide class of chemistry was found to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key step in this essential pathway. nih.gov Although structurally distinct from this compound, this discovery highlights that N-heterocyclic compounds can be designed to inhibit unique and vital molecular targets in weeds. The potential for derivatives of the this compound core to interact with these or other biological targets in pests remains an open area for research.
Environmental Fate and Degradation Studies of the Compound (e.g., photodegradation, biodegradation mechanisms)
The environmental persistence and degradation pathways of agrochemicals are of critical importance. Specific studies on the environmental fate of this compound are not available. However, research on other N-heterocyclic and pyrazole-based compounds provides mechanistic insights into potential degradation routes.
Photodegradation: The photocatalytic degradation of N-heterocyclic pesticides using semiconductor materials like titanium dioxide (TiO₂) is an effective method for their removal from contaminated water. nih.govnih.gov The mechanism involves the generation of highly reactive oxygen species that attack the heterocyclic ring. For N-heterocycles, this can lead to ring cleavage and mineralization into inorganic ions such as ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻). researchgate.net The rate of photodegradation is influenced by the number and position of nitrogen atoms within the ring structure. researchgate.net
Biodegradation: Soil microorganisms play a crucial role in the breakdown of pyrazole-containing herbicides. Studies on the herbicide pyrazosulfuron-ethyl (B166691) have shown that bacterial strains, such as Pseudomonas sp. and Bacillus sp., can completely degrade the compound. nih.gov The primary biodegradation pathway identified was the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, specifically 5-(N-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid. nih.gov This suggests that enzymatic hydrolysis could be a key initial step in the environmental degradation of substituted this compound derivatives.
Table 2: Summary of Degradation Studies on Related Pyrazole Agrochemicals
| Compound | Degradation Method | Key Findings/Products | Organism/Catalyst | Reference |
|---|---|---|---|---|
| Pyrazosulfuron-ethyl | Biodegradation | Complete degradation in 2-12 days; Major product is the corresponding carboxylic acid. | Pseudomonas sp. D61 & D66, Bacillus sp. D713 | nih.gov |
| Diazinon & Imidacloprid | Photocatalysis | Effective degradation following first-order kinetics; Mineralization to inorganic ions. | Immobilized TiO₂ nanoparticles | nih.gov |
This table illustrates degradation mechanisms for related agrochemicals, suggesting potential pathways for this compound.
Future Research Directions and Emerging Opportunities for 4h Pyrrolo 1,2 B Pyrazol 5 6h One Chemistry
Exploration of Undiscovered Synthetic Transformations, Rearrangements, and Skeletal Modifications
The core structure of 4H-pyrrolo[1,2-b]pyrazol-5(6H)-one presents a fertile ground for the discovery of novel synthetic reactions. Future research will likely focus on uncovering unprecedented transformations, rearrangements, and skeletal editing strategies to generate molecular diversity that is not readily accessible through current methods.
One promising avenue is the exploration of skeletal editing , which involves the precise insertion, deletion, or swapping of atoms within the heterocyclic core. For instance, methods for converting more common heterocycles like pyrimidines into pyrazoles through formal carbon deletion could be adapted to the pyrrolo[1,2-b]pyrazolone system. escholarship.orgescholarship.org This would allow for the use of well-established pyrimidine (B1678525) chemistry to access novel, functionalized pyrrolopyrazolones.
Further research into annulation and cross-coupling reactions is also anticipated. The development of efficient palladium-catalyzed C-C and C-N bond formation at various positions of the pyrrolopyrazole nucleus will enable the introduction of a wide array of functional groups. mdpi.com Inspired by the synthesis of related fused systems like pyrrolo[3,4-c]pyrazoles, new strategies for constructing the bicyclic core from simple starting materials will be a key focus. mdpi.com
1,3-dipolar cycloaddition reactions have proven to be a powerful tool in the synthesis of related pyrrolo[1,2-b]pyridazine (B13699388) systems and could be further exploited for the this compound scaffold. nih.govresearchgate.net The in situ generation of mesoionic intermediates, for example, could be reacted with a broader range of dipolarophiles to yield novel derivatives. nih.gov
| Synthetic Strategy | Potential Application to this compound | Anticipated Outcome |
| Skeletal Editing | Conversion of related fused heterocycles into the pyrrolo[1,2-b]pyrazolone core. | Access to novel substitution patterns and isomers. |
| Annulation Reactions | Development of new cyclization strategies to form the bicyclic system. | More efficient and modular syntheses from readily available starting materials. |
| Cross-Coupling Reactions | Functionalization of the pyrrole (B145914) and pyrazole (B372694) rings with various substituents. | Creation of libraries of derivatives for structure-activity relationship studies. |
| 1,3-Dipolar Cycloadditions | Reaction of pyrrole or pyrazole precursors with novel 1,3-dipoles. | Construction of the fused ring system with high regioselectivity. |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rsc.orgyoutube.com For the this compound scaffold, these technologies can accelerate discovery and optimization in several ways.
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual pyrrolo[1,2-b]pyrazolone derivatives. This will allow researchers to prioritize the synthesis of compounds with the highest probability of success.
Generative Models: Generative AI can design novel pyrrolo[1,2-b]pyrazolone structures with desired properties. researchgate.net By learning from the vast chemical space, these models can propose innovative molecules that human chemists might not have conceived.
Reaction Optimization: Machine learning can be used to optimize reaction conditions for the synthesis of pyrrolo[1,2-b]pyrazolones, leading to higher yields, reduced reaction times, and more sustainable processes.
| AI/ML Application | Description | Potential Impact on Pyrrolo[1,2-b]pyrazolone Research |
| Predictive ADMET Properties | Algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity of novel compounds. | Early-stage identification of candidates with favorable drug-like properties. |
| de novo Drug Design | Generative models to create new molecular structures with specific target affinities. | Rapid exploration of novel chemical space and identification of potent lead compounds. |
| Retrosynthesis Prediction | AI tools to suggest synthetic routes for target pyrrolo[1,2-b]pyrazolone derivatives. | Facilitation of the synthesis of complex and novel analogues. |
Expansion into Novel Biological Target Classes and Deeper Mechanistic Elucidation
While derivatives of the this compound scaffold have shown promise, for instance as inhibitors of the TGF-beta type I receptor kinase domain (TβR-I), there is vast potential to explore new biological targets. nih.gov The broad pharmacological profile of pyrazolones, which includes antimicrobial, antitumor, and CNS activities, suggests that this scaffold is capable of interacting with a wide range of biomolecules. nih.gov
Future research should focus on screening libraries of pyrrolo[1,2-b]pyrazolone derivatives against a diverse panel of biological targets. This could lead to the discovery of inhibitors for novel target classes, such as other protein kinases, phosphatases, or epigenetic enzymes. For example, the discovery of 1H-pyrrolo[2,3-b]pyridine compounds as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK) opens up new avenues for investigation. nih.gov
A deeper understanding of the mechanism of action of these compounds is also crucial. This will involve detailed biochemical and cellular assays to identify the specific molecular interactions responsible for their biological effects. X-ray co-crystallography studies of potent inhibitors bound to their target proteins will provide invaluable structural insights for further optimization. nih.gov
Development of Advanced Analytical Techniques for In Situ Monitoring of Pyrrolo[1,2-b]pyrazolone Reactions and Interactions
The development of advanced analytical techniques will enable a more detailed understanding of the synthesis and biological interactions of this compound derivatives.
In Situ Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of synthetic reactions in real-time. acs.org This will allow for precise control over reaction parameters and facilitate the optimization of synthetic protocols. The use of ultrasound in heterocyclic synthesis, for instance, can be better understood and controlled through such monitoring. researchgate.net
In Situ Screening: The development of methods for in situ inhibitor synthesis and screening (ISISS) by fluorescence polarization offers an efficient way to identify potent binders from a library of dynamically generated compounds. nih.gov This approach could be applied to the pyrrolo[1,2-b]pyrazolone scaffold to accelerate the discovery of new inhibitors.
| Analytical Technique | Application | Advantage |
| In Situ FTIR/NMR | Real-time monitoring of synthetic reactions. | Provides kinetic and mechanistic data for reaction optimization. |
| Fluorescence Polarization | High-throughput screening of compound libraries for target binding. | Rapid identification of potent inhibitors. |
| Mass Spectrometry | Characterization of reaction intermediates and products. | Elucidation of reaction pathways and mechanisms. |
Synergistic Approaches Combining Synthetic, Computational, and Chemical Biology Methodologies for Enhanced Discovery
The most significant breakthroughs in the study of this compound will come from synergistic approaches that integrate multiple disciplines. The combination of synthetic chemistry, computational modeling, and chemical biology will create a powerful pipeline for the discovery and development of new therapeutic agents. mdpi.com
A typical workflow would involve the computational design of novel pyrrolo[1,2-b]pyrazolone derivatives with predicted activity against a specific target. These compounds would then be synthesized and their biological activity evaluated using a battery of in vitro and in vivo assays. The experimental results would then be used to refine the computational models, creating a feedback loop that drives the optimization of lead compounds. nih.gov
Potential for Rational Design of Pyrrolo[1,2-b]pyrazolone-Based Chemical Tools and Probes
The this compound scaffold can be rationally designed to create chemical tools and probes for studying biological processes. By incorporating reporter groups such as fluorophores or biotin (B1667282) tags, it is possible to create molecules that can be used to visualize and track their biological targets within cells. nih.gov
Furthermore, the development of pyrrolo[1,2-b]pyrazolone derivatives with specific functional groups will allow for their use as building blocks in the synthesis of more complex molecules. For example, the presence of readily functionalizable amino and cyano groups on a related pyrrolo[2,3-c] nih.govnih.govnih.govthiadiazine scaffold enables its incorporation into larger, biologically active molecules. mdpi.com This highlights the potential for designing pyrrolo[1,2-b]pyrazolones as versatile synthetic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
